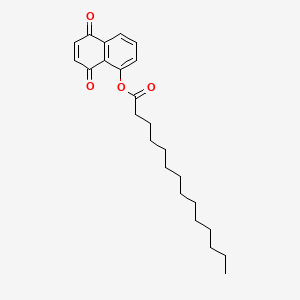
Myristoyljuglone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myristoyljuglone is a compound that combines the properties of myristic acid and juglone. Myristic acid is a 14-carbon saturated fatty acid, while juglone is a phenolic compound found in walnuts. The combination of these two molecules results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of myristoyljuglone typically involves the esterification of myristic acid with juglone. This reaction can be catalyzed by various agents, including sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or enzymatic catalysis. These methods can enhance yield and reduce reaction times, making the process more cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: Myristoyljuglone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydrojuglone derivatives.
Substitution: The phenolic hydroxyl group in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrojuglone derivatives.
Substitution: Alkylated or acylated juglone derivatives.
科学的研究の応用
Myristoyljuglone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of natural pesticides and herbicides due to its allelopathic properties.
作用機序
The mechanism of action of myristoyljuglone involves its interaction with cellular proteins and enzymes. It can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This compound also affects cell signaling pathways, leading to the induction of apoptosis in cancer cells. The molecular targets include various kinases and phosphatases involved in cell growth and survival.
類似化合物との比較
Juglone: A phenolic compound with similar biological activities but lacks the fatty acid moiety.
Myristic Acid: A saturated fatty acid that does not possess the phenolic properties of juglone.
Hydrojuglone: A reduced form of juglone with different chemical reactivity.
Uniqueness: Myristoyljuglone is unique due to its combined properties of myristic acid and juglone. This combination enhances its biological activity and makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
64817-83-0 |
|---|---|
分子式 |
C24H32O4 |
分子量 |
384.5 g/mol |
IUPAC名 |
(5,8-dioxonaphthalen-1-yl) tetradecanoate |
InChI |
InChI=1S/C24H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-16-23(27)28-22-15-13-14-19-20(25)17-18-21(26)24(19)22/h13-15,17-18H,2-12,16H2,1H3 |
InChIキー |
MLHGIEIXYMQFHS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC=CC2=C1C(=O)C=CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
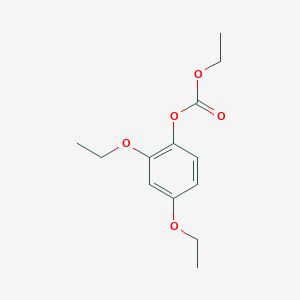
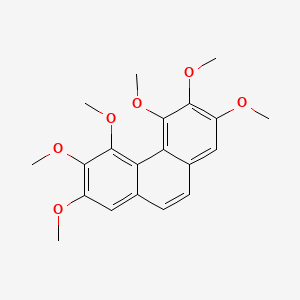
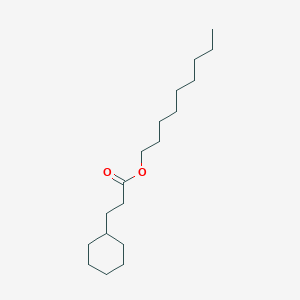
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)

![8,8-Dichloro-6-methoxybicyclo[4.2.0]octan-7-one](/img/structure/B14500354.png)

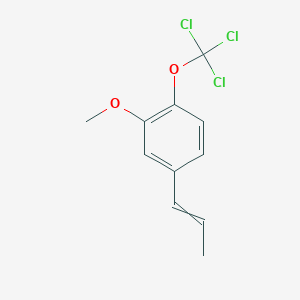
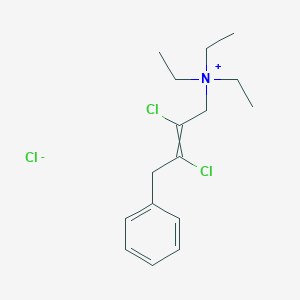

![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
